molecular formula C10H13NO2 B2712377 (4-(1,3-Dioxolan-2-YL)phenyl)methanamine CAS No. 104566-44-1

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine

Cat. No.: B2712377
CAS No.: 104566-44-1
M. Wt: 179.219
InChI Key: NUKQIICQHKOVHB-UHFFFAOYSA-N
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Description

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine: is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by a phenyl ring substituted with a methanamine group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine typically involves the protection of an aldehyde group in the form of a dioxolane ring, followed by the reduction of a cyano group to an amine. One common method starts with 4-cyanobenzaldehyde, which is converted to 4-(1,3-dioxacyclopent-2-yl)benzylamine through a series of steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the cyano group to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Lithium aluminium tetrahydride: Used for the reduction of the cyano group to an amine.

    Tetrahydrofuran: Common solvent used in the reduction reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Potential Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The exact mechanism of action of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

    [4-(1,3-Dioxolan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [4-(1,3-Dioxolan-2-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness:

  • The presence of both the dioxolane ring and the methanamine group in (4-(1,3-Dioxolan-2-YL)phenyl)methanamine provides unique chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKQIICQHKOVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104566-44-1
Record name [4-(1,3-dioxolan-2-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-cyanobenzaldehyde (1.31 g, 10.0 mmol) and 4-toluenesulfonic acid hydrate (0.19 g, 1.0 mmol) in toluene (30 mL) was added ethylene glycol (2.30 mL, 41.2 mmol). The reaction mixture was heated at reflux under Dean and Stark conditions for 3 hours. The reaction mixture was diluted with ethyl acetate and washed with water, 10% aqueous potassium carbonate solution and brine. The organic phase was dried (magnesium sulfate), filtered and the solvent evaporated at reduced pressure. The residue was dissolved in anhydrous THF (10 mL) and added dropwise to an ice-cooled solution of lithium aluminium hydride in THF (2M in THF, 15.0 mL, 30.0 mmol). The reaction mixture was allowed to warm to room temperature at stirred at this temperature for 18 hours. Water (1.2 mL), 2M aqueous sodium hydroxide (1.2 mL) and water (3.6 mL) were added sequentially and the subsequent mixture stirred at room temperature for 30 minutes. Ethyl acetate and magnesium sulfate added and the mixture stirred for a further 30 minutes. The reaction mixture was filtered and the filtrate evaporated at reduced pressure to afford the title compound (1.56 g, 87%).
Quantity
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Yield
87%

Synthesis routes and methods II

Procedure details

4-[1,3]Dioxolan-2-yl-benzonitrile described in Preparation Example 119 (3.78 g, 21.6 mmol) was dissolved in tetrahydrofuran (76 mL), lithium aluminum hydride (4.09 g, 108 mmol) was added at 0° C., and the solution was stirred overnight at room temperature. Water (4.09 mL), an aqueous solution of 5N sodium hydroxide (4.09 mL) and water (12.3 mL) were sequentially added to the reaction solution. The reaction solution was filtered through Celite pad, then, the filtrate was evaporated in vacuo, and the title compound (3.92 g, quantitatively) was obtained as a pale yellow oil.
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